molecular formula C17H9NO4 B4332966 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one

6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one

Cat. No.: B4332966
M. Wt: 291.26 g/mol
InChI Key: YDAOHNMFVOHDTC-UHFFFAOYSA-N
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Description

6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a chromene moiety and a quinoline moiety, making it a unique and intriguing molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one typically involves multi-component reactions. One common method is the coupling of 4-hydroxycoumarin, anilines, and benzaldehydes in the presence of a catalyst. For instance, ionic liquid-functionalized magnetic nanostructures have been used as efficient catalysts for this synthesis . Another method involves the use of acetic acid as a solvent and oxygen as an oxidant to couple 4-hydroxycoumarins and 2-aminobenzyl alcohols .

Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of environmentally friendly catalysts and solvents, such as ionic liquids and acetic acid, is preferred to minimize environmental impact. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like oxygen or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit topoisomerase II and tyrosine kinase, which are important targets in cancer therapy . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

    6H-chromeno[4,3-b]quinolin-6-one: This compound lacks the dioxolo moiety but shares the chromenoquinoline core structure.

    Chromeno[4,3-b]pyridin-5-one: This compound has a pyridine ring instead of a quinoline ring.

    Coumarins: These compounds share the chromene moiety but lack the fused quinoline ring.

Uniqueness: 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is unique due to the presence of the dioxolo moiety fused to the chromenoquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6,8,20-trioxa-12-azapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18-octaen-21-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9NO4/c19-17-11-5-9-6-14-15(21-8-20-14)7-12(9)18-16(11)10-3-1-2-4-13(10)22-17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAOHNMFVOHDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC4=C(C5=CC=CC=C5OC4=O)N=C3C=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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